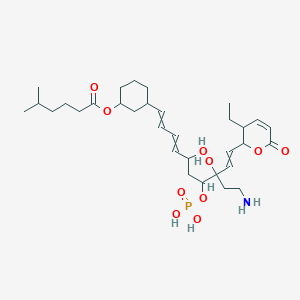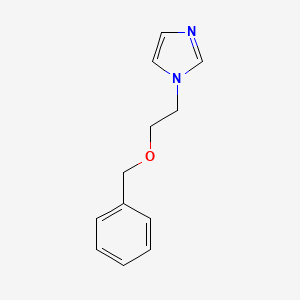
6-amino-5-cyano-2-(4-methoxyphenyl)-4-(3-pyridinyl)-4H-pyran-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-cyano-2-(4-methoxyphenyl)-4-(3-pyridinyl)-4H-pyran-3-carboxylic acid ethyl ester is a cinnamate ester.
Applications De Recherche Scientifique
Applications in Corrosion Mitigation
6-Amino-5-cyano-2-(4-methoxyphenyl)-4-(3-pyridinyl)-4H-pyran-3-carboxylic acid ethyl ester has been explored for its potential in corrosion mitigation. A study focusing on pyran derivatives, including variants of this compound, indicated significant inhibition efficiency for the corrosion of mild steel in sulfuric acid solution. These derivatives were found to act as mixed-type inhibitors, suggesting potential applications in protecting metals from acid corrosion. The study utilized various analytical techniques, such as weight loss and electrochemical measurements, to establish the compound's effectiveness in this regard (Saranya et al., 2020).
Synthesis and Structural Analysis
The compound has been subject to synthesis and structural analysis in various studies. For instance, research focusing on X-ray powder diffraction data provided detailed structural insights into a similar compound, highlighting its significance in the synthesis of important intermediates like apixaban, an anticoagulant. Such analyses are crucial for understanding the compound's structural properties and potential applications in various fields (Wang et al., 2017).
Role in Synthesis of Polyheterocyclic Compounds
This compound has also been used in the synthesis of polyheterocyclic compounds. A study outlined the process of synthesizing substituted 3-hydroxypyrazoles, which were then used to create 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles. These findings demonstrate the compound's versatility and utility in creating complex chemical structures, which may have various applications in pharmaceuticals and other industries (Rodinovskaya et al., 2003).
Propriétés
Formule moléculaire |
C21H19N3O4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-2-(4-methoxyphenyl)-4-pyridin-3-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H19N3O4/c1-3-27-21(25)18-17(14-5-4-10-24-12-14)16(11-22)20(23)28-19(18)13-6-8-15(26-2)9-7-13/h4-10,12,17H,3,23H2,1-2H3 |
Clé InChI |
STLFPMADNKLVFJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=C(C=C3)OC |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)



![N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1227653.png)

![N-[(4-chlorophenyl)methyl]-4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B1227655.png)
![7-[[2-(4-Chloro-3-methyl-1-pyrazolyl)-1-oxopropyl]amino]-3-[[(1-methyl-5-tetrazolyl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1227656.png)
![2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester](/img/structure/B1227659.png)

![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)
![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)
![N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B1227668.png)
![Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester](/img/structure/B1227669.png)